2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound primarily noted for its potential in various scientific research areas. This compound features a bicyclo[1.1.1]pentanyl core, which adds to its structural uniqueness and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps:
Formation of Bicyclo[1.1.1]pentane Intermediate: : The synthesis starts with constructing the bicyclo[1.1.1]pentane core through a Diels-Alder reaction.
Attachment of the Fluoren-9-ylmethoxycarbonyl (Fmoc) Group: : This step involves coupling the bicyclo[1.1.1]pentane intermediate with fluoren-9-ylmethoxycarbonyl chloride under basic conditions.
Incorporation of Methoxyethoxyethyl Side Chain: : This is usually achieved via etherification reactions using 2-(2-methoxyethoxy)ethyl bromide and a suitable base.
Industrial Production Methods: Industrial methods may vary, but typically large-scale synthesis follows the same principles, with optimization for yield and purity. Catalysts and automated processes are often employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can occur at the bicyclo[1.1.1]pentane ring or the fluorenyl moiety under harsh conditions.
Reduction: : Less common, but possible in the presence of strong reducing agents.
Substitution: : Electrophilic substitutions on the fluorenyl group are typical, with reagents like halogens.
Common Reagents and Conditions:
Oxidation: : Often involves agents like KMnO₄ or CrO₃.
Reduction: : Agents such as LiAlH₄ or H₂/Pd.
Substitution: : Requires electrophiles like Br₂ or I₂ in aprotic solvents.
Major Products:
Oxidative products include ketones or carboxylic acids.
Reductive products are typically alcohols or alkanes.
Substituted derivatives vary based on the electrophile used.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid finds applications in various fields:
Chemistry: : Used as a building block in organic synthesis.
Medicine: : Investigated for its role in delivering therapeutic agents.
Industry: : Useful in materials science for its unique structural properties.
Mechanism of Action
Compared to other similar compounds:
9-Fluorenylmethyloxycarbonyl derivatives: : Similar in their role as protective groups but vary in reactivity and stability.
Methoxyethoxyethyl-functionalized compounds: : These analogs differ mainly in their side chains, affecting solubility and interaction profiles.
Comparison with Similar Compounds
9-Fluorenylmethyloxycarbonyl chloride
9-Fluorenylmethyloxycarbonyl-glycine
Methoxyethoxyethyl acrylate
This breakdown provides a comprehensive view of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, from its synthesis to its applications and unique characteristics.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c1-32-12-13-33-11-10-26-15-27(16-26,17-26)23(24(29)30)28-25(31)34-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,22-23H,10-17H2,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRISYUGDXPKJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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